molecular formula C15H14FNO2 B187297 N-(2-fluorophenyl)-2-phenoxypropanamide CAS No. 6187-06-0

N-(2-fluorophenyl)-2-phenoxypropanamide

Cat. No.: B187297
CAS No.: 6187-06-0
M. Wt: 259.27 g/mol
InChI Key: FOMSAFIEOXGYOB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-phenoxypropanamide is a synthetic organic compound offered for research and development purposes. Its structure, featuring a propanamide core substituted with phenoxy and fluorophenyl groups, places it within a class of chemicals that have shown relevance in various advanced scientific investigations. Compounds with similar fluorinated aromatic and amide functionalities are frequently explored in medicinal chemistry for their potential biological activity. For instance, research on structurally related molecules has identified potent antagonists of the TRPV1 receptor, a key target in pain and neuroinflammation research . Furthermore, hybrid molecules containing acetamide and phenyl motifs are actively investigated for their anticonvulsant properties in preclinical models of neurological disorders . The presence of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets . Researchers may find this compound a valuable scaffold for developing novel pharmacological tools or for structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for laboratory research use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

6187-06-0

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18)

InChI Key

FOMSAFIEOXGYOB-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: The ortho-fluorine in this compound contrasts with para-substitutions in analogues like N-(5-amino-2-fluorophenyl) derivatives, which introduce additional functional groups (e.g., -NH₂, -Cl) that enhance antibacterial activity but may reduce bioavailability .
  • Bioactivity : Compounds with bulky substituents (e.g., uracil-trifluoromethyl in ) exhibit potent herbicidal effects, whereas piperidine-containing analogues (e.g., fentanyl derivatives) show psychoactive properties due to μ-opioid receptor interactions .
  • Solubility and Stability: The introduction of polar groups (e.g., -OH in ) improves aqueous solubility, whereas halogenated phenoxy groups (e.g., 2,4-dichloro in ) increase lipophilicity and membrane permeability .

Pharmacological and Industrial Relevance

  • These compounds differ from this compound by incorporating piperidine moieties critical for opioid receptor binding .
  • Agrochemical Potential: highlights herbicidal efficacy in uracil-linked phenoxypropanamides, suggesting that the parent compound could be optimized for similar applications by introducing heterocyclic groups .
  • Antimicrobial Activity: N-(5-amino-2-fluorophenyl) derivatives () demonstrate moderate antifungal activity, though their efficacy is overshadowed by commercial antibiotics, indicating a need for further structural refinement .

Preparation Methods

Acyl Chloride-Mediated Amidation

Reagents :

  • 2-Fluoroaniline

  • 2-Phenoxypropanoyl chloride

  • Triethylamine (TEA) or potassium carbonate (K₂CO₃)

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Procedure :

  • Preparation of 2-Phenoxypropanoyl Chloride :

    • 2-Phenoxypropanoic acid is treated with thionyl chloride (SOCl₂) at 40–60°C for 3–5 hours. Excess SOCl₂ is removed under reduced pressure.

  • Amide Coupling :

    • 2-Fluoroaniline (1 eq) is dissolved in anhydrous DCM. TEA (1.2 eq) is added, followed by dropwise addition of 2-phenoxypropanoyl chloride (1.1 eq) at 0°C. The mixture is stirred at room temperature for 12–24 hours.

  • Workup :

    • The reaction is quenched with ice-cold water. The organic layer is washed with 5% HCl, saturated NaHCO₃, and brine. The crude product is purified via recrystallization (isopropyl alcohol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–82%.

Carbodiimide-Based Coupling

Reagents :

  • 2-Phenoxypropanoic acid

  • 2-Fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

  • Hydroxybenzotriazole (HOBt)

  • Solvents: DMF or acetonitrile.

Procedure :

  • Activation of the carboxylic acid:

    • 2-Phenoxypropanoic acid (1 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in DMF at 0°C for 30 minutes.

  • Amine addition:

    • 2-Fluoroaniline (1 eq) is added, and the reaction is stirred at room temperature for 12–18 hours.

  • Workup:

    • The mixture is diluted with ethyl acetate, washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated. Purification is performed via silica gel chromatography.

Yield : 75–88%.

Microwave-Assisted Synthesis

Reagents :

  • Same as Section 2.2.

Procedure :

  • The reaction mixture (2-phenoxypropanoic acid, EDCl, HOBt, and 2-fluoroaniline) is irradiated at 100°C for 20–30 minutes in a microwave reactor.

  • Workup follows the same protocol as Section 2.2.

Yield : 85–92%.

Comparative Analysis of Methods

Method Conditions Yield (%) Purification Advantages
Acyl Chloride-Mediated0–25°C, 12–24 h68–82RecrystallizationScalable, minimal side products
Carbodiimide CouplingRT, 12–18 h75–88Column ChromatographyHigh purity, avoids acyl chloride prep
Microwave-Assisted100°C, 20–30 min85–92Column ChromatographyRapid, high efficiency

Key Observations :

  • Microwave synthesis offers the highest yield and shortest reaction time but requires specialized equipment.

  • Acyl chloride methods are cost-effective for industrial-scale production.

Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in carbodiimide coupling.

  • Non-polar solvents (DCM) reduce side reactions in acyl chloride methods.

Catalytic Additives

  • DMAP (4-Dimethylaminopyridine) : Increases coupling efficiency by 10–15% in carbodiimide reactions.

  • Molecular sieves : Absorb moisture, improving yields in microwave-assisted synthesis.

Temperature Control

  • Low temperatures (0–5°C) : Minimize epimerization in acyl chloride methods.

  • Elevated temperatures (80–100°C) : Accelerate microwave reactions without decomposition.

Industrial-Scale Production

  • Continuous Flow Reactors :

    • 2-Phenoxypropanoyl chloride and 2-fluoroaniline are mixed in a tubular reactor at 50°C with a residence time of 10 minutes.

    • Yields: 90–94% with automated pH control and in-line purification.

Challenges and Solutions

  • Hydrolysis of Acyl Chloride :

    • Use anhydrous solvents and inert atmosphere (N₂/Ar).

  • Byproduct Formation :

    • Excess TEA (1.5 eq) mitigates HCl-induced side reactions.

Recent Advancements

  • Enzymatic Catalysis :

    • Lipase B from Candida antarctica catalyzes amide bond formation in aqueous media (pH 7.0, 37°C), yielding 78–85%.

  • Photoredox Catalysis :

    • Visible-light-mediated coupling using Ru(bpy)₃Cl₂ reduces reaction time to 2 hours (yield: 82%) .

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